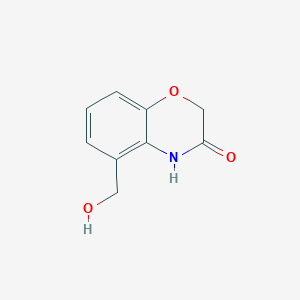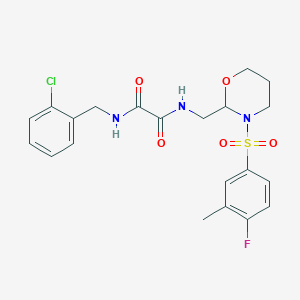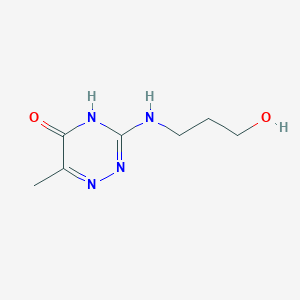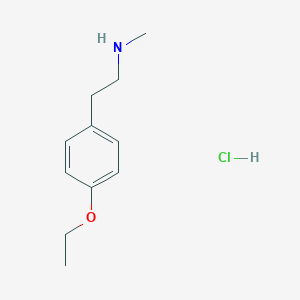
5-(ヒドロキシメチル)-4H-1,4-ベンゾキサジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by the presence of a hydroxymethyl group attached to the benzoxazine ring, which imparts unique chemical properties.
科学的研究の応用
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including resins and coatings, due to its excellent thermal and mechanical properties.
作用機序
Target of Action
It is known that similar compounds, such as 5-hydroxymethyl-chonduritol, interact with alpha-amylase 2b, alpha-amylase 1, and pancreatic alpha-amylase . These enzymes play a crucial role in the breakdown of large, insoluble starch molecules into soluble sugars.
Mode of Action
For instance, 5-Hydroxymethyl-Chonduritol, a similar compound, is known to interact with Alpha-amylase enzymes . This interaction could potentially alter the enzyme’s activity, affecting the breakdown of starch molecules.
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural have been shown to influence the nf-κb and mapk signaling pathways . These pathways play a critical role in cellular processes such as inflammation, cell growth, and apoptosis.
Pharmacokinetics
It is known that similar compounds, such as fesoterodine, are rapidly and extensively hydrolyzed by nonspecific esterases to their active metabolites This process could potentially affect the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may influence cellular processes such as inflammation, cell growth, and apoptosis through its interaction with various enzymes and signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one. For instance, the conversion of similar compounds like 5-Hydroxymethylfurfural is known to be influenced by factors such as temperature and the presence of water . These factors could potentially affect the stability of the compound and its ability to interact with its targets.
生化学分析
Biochemical Properties
The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can change over time. This includes its stability, degradation, and long-term effects on cellular function . Specific details about these temporal effects are currently limited .
Dosage Effects in Animal Models
The effects of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can vary with different dosages in animal models .
Metabolic Pathways
5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is involved in certain metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one within cells and tissues involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The hydroxymethyl group is introduced through subsequent hydroxymethylation reactions.
Industrial Production Methods: Industrial production of 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids or bases are used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
類似化合物との比較
5-(Hydroxymethyl)furfural: Known for its applications in the production of biofuels and chemicals.
5-(Chloromethyl)furfural: Used as an intermediate in organic synthesis.
2,5-Diformylfuran: Utilized in the synthesis of polymers and advanced materials.
Uniqueness: 5-(Hydroxymethyl)-4H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Unlike its furan-based analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in materials science and pharmaceuticals.
特性
IUPAC Name |
5-(hydroxymethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCQHSRBVITRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
![N-(3,4-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2402922.png)
![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B2402924.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)



![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)

